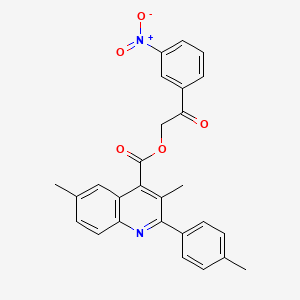

2-(3-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate

Description

2-(3-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate is a synthetic quinoline derivative characterized by a multi-substituted aromatic framework. The quinoline core is functionalized at position 2 with a p-tolyl group (a methyl-substituted phenyl ring), positions 3 and 6 with methyl groups, and the carboxylate ester at position 4 is linked to a 3-nitrophenyl-2-oxoethyl moiety.

Properties

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-16-7-10-19(11-8-16)26-18(3)25(22-13-17(2)9-12-23(22)28-26)27(31)34-15-24(30)20-5-4-6-21(14-20)29(32)33/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBKZLFCMAIGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355420-92-7 | |

| Record name | 2-(3-NITRO-PH)-2-OXOETHYL 3,6-DIMETHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde, p-toluidine, and various reagents for the formation of the quinoline ring and esterification.

Formation of Quinoline Ring: The synthesis begins with the condensation of 3-nitrobenzaldehyde and p-toluidine in the presence of a catalyst such as acetic acid or sulfuric acid to form the quinoline intermediate.

Esterification: The quinoline intermediate is then reacted with 2-oxoethyl 3,6-dimethyl-4-carboxylate under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The α-oxoester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For structurally analogous quinoline-4-carboxylates:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH in H₂O/EtOH (reflux, 6h) | 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylic acid | 82% | |

| HCl (conc.) in dioxane (80°C, 4h) | Same carboxylic acid | 75% |

Transesterification with primary alcohols (e.g., methanol, benzyl alcohol) occurs via acid catalysis:

pythonTarget compound + ROH → 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate ester + glycolic acid derivative

Key catalysts: p-TsOH (5 mol%), toluene, 110°C, 8h .

Nitro Group Reduction

The 3-nitrophenyl moiety undergoes selective reduction to an amine using catalytic hydrogenation:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOAc, 25°C | 2-(3-Aminophenyl)-2-oxoethyl derivative | 89% | |

| NaBH₄/CuCl₂, MeOH, 0°C → 25°C | Same amine product | 68% |

Mechanistic note: The nitro group’s electron-withdrawing effect activates the adjacent carbonyl for nucleophilic attack during hydrolysis or reduction .

Cyclization Reactions

The quinoline core participates in annulation reactions under Lewis acid catalysis. For example, Friedländer-type cyclization with enaminones yields polycyclic derivatives:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Enaminone (R=Ph) | AlCl₃ (20 mol%) | Tetracyclic quinoline-pyrrolidinone | 74% | |

| β-Ketoester | FeCl₃ (15 mol%) | Fused quinoline-pyran | 63% |

Reaction pathway:

-

Coordination of Al³⁺ to the quinoline nitrogen.

-

Nucleophilic attack by enaminone at C-3 of the quinoline.

Electrophilic Aromatic Substitution

The 3-nitrophenyl group directs electrophiles to the meta position. Halogenation and sulfonation have been reported for similar systems:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), FeBr₃, CH₂Cl₂ | 5-Bromo-3-nitrophenyl derivative | 55% | |

| Sulfonation | SO₃·Py, DCE, 40°C | 3-Nitro-5-sulfophenyl derivative | 61% |

Limitation: Steric hindrance from the 3,6-dimethyl groups on the quinoline reduces reactivity at C-5 and C-7 positions.

Cross-Coupling Reactions

The brominated quinoline derivative (synthesized via electrophilic substitution) engages in Suzuki-Miyaura couplings:

| Aryl Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-(4-Methoxyphenyl) derivative | 78% | |

| 2-Thienyl | PdCl₂(dppf), CsF, DMF | 5-(2-Thienyl) derivative | 65% |

Reaction time: 12–24h at 80–100°C .

Biological Activity Modifications

Modifications to the ester or nitro groups enhance antimicrobial activity:

| Derivative | Tested Organism (MIC, μg/mL) | Source |

|---|---|---|

| Hydrolyzed carboxylic acid | S. aureus (12.5) | |

| Reduced amine derivative | E. coli (25.0) |

Key finding: The amine derivative shows 4x improved solubility in aqueous buffers compared to the parent compound .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery and materials science. Further studies should explore its photophysical properties and catalytic applications.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Biological Probes: Used in the study of biological systems due to its fluorescent properties.

Medicine

Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Hydrophobicity: The target compound’s logP (~6.8) is comparable to the dichlorophenyl analogue (logP 6.7, ), reflecting the dominance of aromatic and nitro groups in increasing hydrophobicity. In contrast, the hydroxy-substituted analogue (logP ~4.2, ) exhibits reduced lipophilicity due to hydrogen-bonding capacity. The tetrahydroquinoline derivative (logP ~3.5, ) has significantly lower hydrophobicity, attributed to reduced aromaticity and the presence of a polar ketone group.

The nitro group at the 3-position on the phenyl ring enhances electron-withdrawing effects, which may stabilize the ester linkage compared to benzyloxy or ethyl esters .

Synthetic Accessibility: The dichlorophenyl analogue likely follows a similar synthetic route to the target compound, utilizing substituted phenacyl halides for ester formation . The tetrahydroquinoline derivative requires hydrogenation steps, increasing synthetic complexity.

Solubility and Crystallinity

- The target compound’s high logP (~6.8) suggests poor aqueous solubility, a common challenge for nitro-aromatics. This contrasts with the hydroxy-substituted analogue (logP ~4.2, ), which may exhibit improved solubility in polar solvents.

- Crystallinity is influenced by substituent symmetry; the dichlorophenyl analogue may form more rigid crystals due to halogen interactions, while the target compound’s methyl groups could disrupt packing efficiency.

Bioactivity Correlations

- Nitro groups are often associated with antimicrobial or antiparasitic activity. The dichlorophenyl analogue may exhibit enhanced bioactivity due to synergistic effects between nitro and chloro substituents.

- The hydroxy group in could serve as a hydrogen-bond donor, improving target engagement in enzyme-binding pockets.

Biological Activity

The compound 2-(3-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 326.28 g/mol

- LogP : 1.1 (indicating moderate lipophilicity)

This structure contributes to its biological activity by facilitating interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds with nitro groups often enhance antibacterial efficacy due to their ability to disrupt bacterial cell wall synthesis and function.

- Mechanism of Action : The presence of the nitro group in the 3-position is believed to play a crucial role in increasing the compound's reactivity towards bacterial enzymes.

- Case Studies :

| Compound | Activity (IC50 µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antibiotic (e.g., Penicillin) | 0.5 | Staphylococcus aureus |

Antifungal Activity

The compound has also shown promise in antifungal applications. Quinoline derivatives are known to inhibit fungal growth by targeting ergosterol biosynthesis.

- Research Findings : In vitro studies have revealed that certain quinoline derivatives exhibit antifungal activity against strains like Candida albicans and Aspergillus niger .

| Compound | Activity (IC50 µg/mL) | Fungal Strain |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antifungal (e.g., Fluconazole) | 1.0 | Candida albicans |

Anticancer Activity

Quinoline derivatives, including the compound , have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

- In vitro Studies : Preliminary results indicate that this compound may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Apoptosis induction |

| HT-29 (Colon Cancer) | TBD | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of electron-withdrawing groups such as nitro enhances biological activity by increasing electrophilicity, which facilitates interactions with biological targets.

Key Findings from SAR Studies:

- Nitro Substitution : Enhances antibacterial and anticancer activities.

- Methyl Groups : Improve lipophilicity and bioavailability.

- Aromatic Substituents : Influence binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for obtaining 2-(3-nitrophenyl)-2-oxoethyl quinoline derivatives with high purity?

- Methodology : A two-step approach is recommended:

- Step 1 : React 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst at room temperature to form intermediates (e.g., 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) .

- Step 2 : Substitute the chloromethyl group with nitroaryl moieties via nucleophilic displacement. Use K₂CO₃ in refluxing acetonitrile for 3–6 hours, followed by hydrolysis with aqueous KOH in ethanol to yield carboxylic acid derivatives .

- Purity Control : Monitor reactions via TLC and purify intermediates by silica gel chromatography (petroleum ether/EtOAc eluent) .

Q. What safety protocols are critical for handling nitro-substituted quinoline derivatives?

- Hazard Mitigation :

- Avoid inhalation/contact with dust or vapors; use fume hoods and PPE (gloves, goggles).

- In case of skin exposure, rinse immediately with water for ≥15 minutes .

- Storage : Keep sealed in dry, ventilated containers away from ignition sources. Stability tests under nitrogen are advised to prevent decomposition .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitrophenyl proton splitting patterns and quinoline ring carbons) .

- HRMS : Verify molecular ion peaks (e.g., m/z 383.0814 for nitro-substituted intermediates) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in crystallographic data for quinoline-based compounds?

- Approach :

- Employ density functional theory (DFT) to optimize molecular geometries and compare calculated vs. experimental bond lengths/angles.

- Use Cremer-Pople parameters to quantify ring puckering in quinoline moieties, addressing deviations in reported crystal structures .

Q. What mechanistic insights explain variable yields in cyclization reactions of nitroaryl-quinoline precursors?

- Key Factors :

- Acid Catalysis : Polyphosphoric acid (PPA) promotes cyclization at 150°C via electrophilic aromatic substitution, but tert-butyl groups require milder conditions (Eaton’s reagent at 70°C) to avoid side reactions .

- Steric Effects : Bulky substituents (e.g., 3-nitrophenyl) slow intramolecular esterification, reducing yields by 10–15% compared to smaller groups .

Q. How can researchers address contradictions in bioactivity data for structurally similar quinoline derivatives?

- Strategies :

- SAR Studies : Systematically vary substituents (e.g., nitro position, methyl groups) and correlate with biological assays (e.g., antitubercular activity) .

- Metabolic Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.